molecular formula C22H16N2O3S B2543196 Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate CAS No. 477548-70-2

Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2543196
CAS No.: 477548-70-2
M. Wt: 388.44
InChI Key: MPNSQAQMNLEFOK-UHFFFAOYSA-N
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Description

Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a thiazole ring, a naphthalene moiety, and a benzoate ester. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Naphthalene Substitution: The naphthalene moiety is introduced through a substitution reaction, where a naphthalene derivative reacts with the thiazole intermediate.

    Carbamoylation: The thiazole-naphthalene intermediate undergoes carbamoylation using an isocyanate derivative to form the carbamoyl group.

    Esterification: Finally, the benzoate ester is formed through an esterification reaction involving methyl benzoate and the carbamoyl intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and naphthalene moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole and naphthalene rings.

    Reduction: Reduced forms of the carbamoyl and ester groups.

    Substitution: Substituted thiazole and naphthalene derivatives.

Scientific Research Applications

Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to specific receptors on cell membranes, modulating signal transduction pathways.

    DNA Intercalation: The naphthalene moiety can intercalate into DNA, disrupting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-((4-(phenyl)thiazol-2-yl)carbamoyl)benzoate: Similar structure but with a phenyl group instead of a naphthalene moiety.

    Methyl 4-((4-(pyridin-2-yl)thiazol-2-yl)carbamoyl)benzoate: Contains a pyridine ring instead of a naphthalene moiety.

Uniqueness

Methyl 4-((4-(naphthalen-2-yl)thiazol-2-yl)carbamoyl)benzoate is unique due to the presence of the naphthalene moiety, which imparts distinct electronic and steric properties. This uniqueness can lead to different biological activities and applications compared to its analogs.

Properties

IUPAC Name

methyl 4-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O3S/c1-27-21(26)16-9-7-15(8-10-16)20(25)24-22-23-19(13-28-22)18-11-6-14-4-2-3-5-17(14)12-18/h2-13H,1H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPNSQAQMNLEFOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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